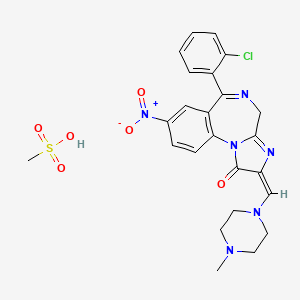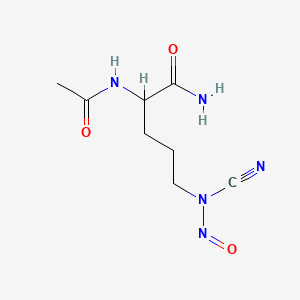
Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-5-[cyano(nitroso)amino]pentanamide is a complex organic compound that features both acetamido and cyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-[cyano(nitroso)amino]pentanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of solvent-free reactions or mild heating conditions are likely to be employed to achieve efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetamido-5-[cyano(nitroso)amino]pentanamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Condensation agents: Such as acetic anhydride or phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiophenes, pyrazoles, and imidazoles, which are of significant interest due to their biological activities .
Wissenschaftliche Forschungsanwendungen
2-acetamido-5-[cyano(nitroso)amino]pentanamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-acetamido-5-[cyano(nitroso)amino]pentanamide involves its interaction with various molecular targets. The cyano and nitroso groups can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyanoacetamide: A simpler compound with similar cyano and amide functionalities.
N-(2-nitrophenyl)acetamide: Contains a nitro group similar to the nitroso group in 2-acetamido-5-[cyano(nitroso)amino]pentanamide.
N-(2-cyanoethyl)acetamide: Features a cyano group attached to an ethyl chain.
Uniqueness
2-acetamido-5-[cyano(nitroso)amino]pentanamide is unique due to the presence of both cyano and nitroso groups in its structure, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This structural complexity also contributes to its potential biological activities and applications in various fields .
Eigenschaften
CAS-Nummer |
55941-39-4 |
|---|---|
Molekularformel |
C8H13N5O3 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-acetamido-5-[cyano(nitroso)amino]pentanamide |
InChI |
InChI=1S/C8H13N5O3/c1-6(14)11-7(8(10)15)3-2-4-13(5-9)12-16/h7H,2-4H2,1H3,(H2,10,15)(H,11,14) |
InChI-Schlüssel |
GEMGGKYHCZHFGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCCN(C#N)N=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
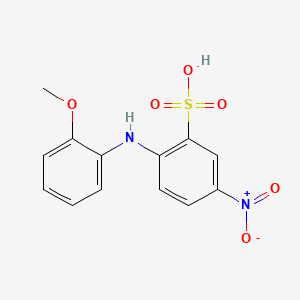

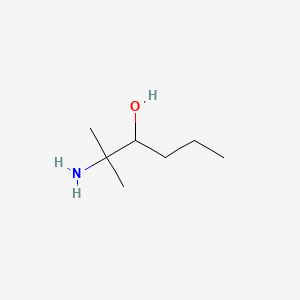
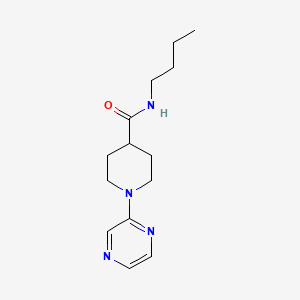
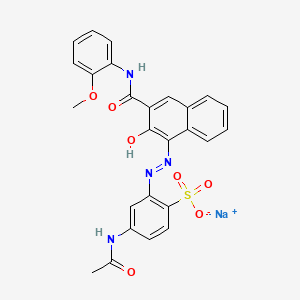
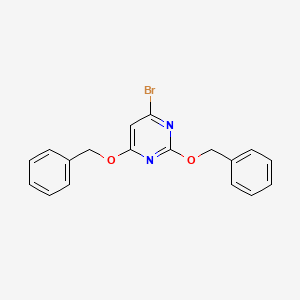
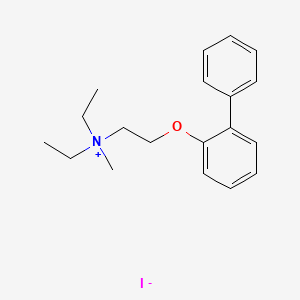
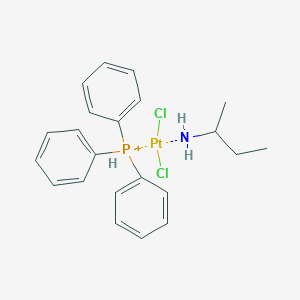
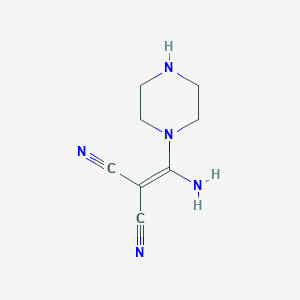

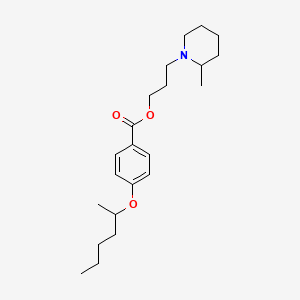
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
